Rhodomycin A

Description

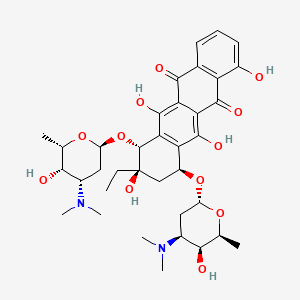

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N2O12/c1-8-36(46)14-21(49-22-12-18(37(4)5)29(40)15(2)47-22)25-28(35(36)50-23-13-19(38(6)7)30(41)16(3)48-23)34(45)26-27(33(25)44)32(43)24-17(31(26)42)10-9-11-20(24)39/h9-11,15-16,18-19,21-23,29-30,35,39-41,44-46H,8,12-14H2,1-7H3/t15-,16-,18-,19-,21-,22-,23-,29+,30+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPIUETWDSWOKV-ZUOHIMJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23666-50-4 | |

| Record name | Rhodomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RHODOMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E9E3X300A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Rhodomycin A from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomycin A is a member of the rhodomycin group of anthracycline antibiotics, a class of aromatic polyketides known for their potent antibacterial and antitumor properties. First identified by H. Brockmann, these compounds are primarily produced by actinomycetes of the genus Streptomyces, with Streptomyces purpurascens being a notable source.[1][2] Other producing species include Streptomyces violaceus and Streptomyces griseus.[3] Rhodomycins are characterized by their red or orange color and a core 7, 8, 9, 10-tetrahydrotetracene-5, 12-quinone structure.[1] This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound, with a focus on detailed experimental protocols and quantitative data to support research and drug development efforts.

Experimental Protocols

This section details the methodologies for the fermentation of Streptomyces purpurascens, followed by the extraction and purification of this compound.

I. Fermentation of Streptomyces purpurascens

This protocol is adapted from established methods for the production of rhodomycin analogues from S. purpurascens.[1]

A. Media Preparation

-

Seed Culture Medium (GS Medium):

-

Glucose: 10 g/L

-

Soyabean meal: 10 g/L

-

NaCl: 10 g/L

-

CaCO₃: 1 g/L

-

Adjust pH to 7.0 before sterilization.

-

-

Production Medium (GS Medium):

-

Same composition as the seed culture medium.

-

B. Inoculum Preparation

-

Prepare a slant culture of Streptomyces purpurascens on Yeast Extract-Malt Extract (YEME) agar.

-

Inoculate a 100 mL Erlenmeyer flask containing 25 mL of sterile GS medium with a loopful of spores and mycelia from the slant culture.

-

Incubate the seed culture at 28°C on a shaker incubator at 150 rpm for 48 hours.

C. Production Fermentation

-

Inoculate 200 mL of sterile GS production medium in a larger flask with 2.5% (v/v) of the seed culture.

-

Incubate the production culture under the same conditions as the seed culture (28°C, 150 rpm) for 8 days.

II. Extraction and Purification of this compound

The following protocol outlines the extraction of the crude rhodomycin complex and a general approach to purification. High-resolution purification would typically involve subsequent chromatographic steps like column chromatography and High-Performance Liquid Chromatography (HPLC).

A. Crude Extraction

-

Harvest the fermentation broth and separate the mycelial cake from the spent broth by centrifugation.

-

Extract the mycelial cake with acetone.[1]

-

Concentrate the acetone extract to one-fourth of its original volume.

-

Re-extract the concentrated acetone extract with chloroform.[1]

-

Extract the spent broth with chloroform.

-

Combine all chloroform extracts and concentrate them.

-

Precipitate the crude antibiotic complex by adding an excess of 60-80°C petroleum ether.[1]

-

Collect the precipitate and dry it under a vacuum.

B. Purification

While preparative Thin Layer Chromatography (TLC) has been used for the separation of rhodomycin analogues, for higher purity and scalability, column chromatography followed by HPLC is recommended.[1]

-

Silica Gel Column Chromatography (General Procedure):

-

Prepare a silica gel column (100-200 µm particle size) in a suitable solvent such as chloroform.[4]

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the compounds using a gradient solvent system, for example, a gradient of chloroform to methanol (e.g., 9:1, 7:3, 1:1 v/v).[4]

-

Collect fractions and monitor the separation by TLC, pooling fractions with similar profiles.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) (General Guidance):

-

Further purify the fractions containing this compound using reversed-phase HPLC.

-

A C18 column is commonly used for the purification of similar compounds.

-

The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Monitor the elution profile using a UV-Vis detector at a wavelength where rhodomycins show strong absorbance (around 495 nm).[1]

-

Data Presentation

Quantitative Bioactivity Data for this compound and Analogues

The following tables summarize the available quantitative data on the biological activity of this compound and its close analogue, Rhodomycin B.

| Compound | Cell Line | Assay | IC₅₀ | Citation |

| This compound | PC9 (NSCLC) | Cell Viability | 25 nM (at 72h) | [5] |

| This compound | PC9/gef (NSCLC) | Cell Viability | 22 nM (at 72h) | [5] |

| This compound | A549 (NSCLC) | Cell Viability | 66 nM (at 72h) | [5] |

| This compound | H1975 (NSCLC) | Cell Viability | 34 nM (at 72h) | [5] |

| This compound | BEAS2B (non-tumoral) | Cell Viability | 73 nM (at 72h) | [5] |

| Rhodomycin B | HeLa | MTT | 8.8 µg/mL | [1] |

NSCLC: Non-Small Cell Lung Cancer

| Compound | Bacterial Strain | MIC | Citation |

| Rhodomycin B | Bacillus subtilis | 2 µg/mL | [1] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the production and isolation of this compound.

This compound Signaling Pathway

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Rhodomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomycins are a class of anthracycline antibiotics produced by various Streptomyces species, with Rhodomycin A being a notable member. These compounds are of significant interest due to their potent antitumor and antibacterial activities. The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes that modify the polyketide backbone, followed by glycosylation steps that are crucial for its biological activity. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, including the enzymes, intermediates, and regulatory mechanisms involved. It also presents available quantitative data, detailed experimental protocols for key analyses, and visual diagrams to facilitate a deeper understanding of this intricate biochemical process.

Core Biosynthesis Pathway

The biosynthesis of this compound begins with the formation of a polyketide chain from extender units derived from propionyl-CoA and malonyl-CoA. This process is catalyzed by a type II PKS. The resulting polyketide undergoes a series of cyclization, aromatization, and tailoring reactions to form the aglycone core, which is then glycosylated to yield the final this compound molecule.

Polyketide Backbone Synthesis

The initial step in this compound biosynthesis is the assembly of the polyketide backbone. While the specific PKS gene cluster for this compound has not been fully elucidated in the literature, it is homologous to other well-characterized anthracycline PKS systems, such as those for daunorubicin and doxorubicin. The process is initiated with a propionyl-CoA starter unit, which is sequentially condensed with nine malonyl-CoA extender units to form a 20-carbon polyketide chain. This reaction is catalyzed by a minimal PKS complex typically consisting of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).

Aglycone Formation: Key Intermediates

Following the synthesis of the polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, ketoreductases, and oxygenases, modify the backbone to form the characteristic tetracyclic ring structure of the rhodomycinone aglycone. Key intermediates in this process include:

-

Aklavinone: This is an early, unglycosylated intermediate in the biosynthesis of many anthracyclines.[1]

-

ε-Rhodomycinone: This is a crucial intermediate that serves as the acceptor molecule for the first glycosylation step in the biosynthesis of β-rhodomycin.[2] The disruption of the glycosyltransferase gene rhoG leads to the accumulation of ε-rhodomycinone, confirming its role as a direct precursor to glycosylated rhodomycins.[2]

Glycosylation Steps

Glycosylation is a critical step in the biosynthesis of this compound, as the sugar moieties are essential for its biological activity. The aglycone ε-rhodomycinone is glycosylated by specific glycosyltransferases (GTs) that attach one or more sugar residues.

-

RhoG: This glycosyltransferase from Streptomyces violaceus is responsible for the transfer of a deoxysugar moiety to ε-rhodomycinone.[2] The disruption of the rhoG gene results in the complete loss of β-rhodomycin production.[2]

The sugar moieties themselves are synthesized from primary metabolites through a dedicated set of enzymes encoded within the biosynthetic gene cluster.

Tailoring Reactions

After the initial glycosylation, further tailoring reactions may occur, including methylation, hydroxylation, and esterification. These modifications contribute to the diversity of rhodomycin analogues. For instance, the rhodomycin biosynthetic pathway contains a 15-methylesterase encoded by the rdmC gene.

Regulation of Rhodomycin Biosynthesis

The production of this compound is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex network of pathway-specific and global regulators that respond to various physiological and environmental signals. While the specific regulatory network for this compound is not fully characterized, insights can be drawn from the regulation of related anthracyclines.

For instance, in the daunorubicin biosynthetic cluster, the DNA-binding protein DnrO acts as a regulatory protein. The activity of DnrO can be modulated by Rhodomycin D, a glycosylated precursor of doxorubicin, suggesting a feedback regulation mechanism where pathway intermediates can influence the expression of biosynthetic genes.[1]

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited in the published literature. However, some studies on related rhodomycins and their producing organisms provide valuable insights.

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) of Rhodomycin B | 2 µg/ml | Bacillus subtilis | [3] |

| IC50 of α2-Rhodomycin II | 8.8 µg/ml | HeLa cell line | [3] |

| IC50 of Obelmycin | 8.8 µg/ml | HeLa cell line | [3] |

| IC50 of Rhodomycin E | 8.8 µg/ml | HeLa cell line | [3] |

| Production of β-rhodomycinone | 5 mg/L | Streptomyces griseus KJ623766 | [4][5] |

| Production of γ-rhodomycinone | 1.5 mg/L | Streptomyces griseus KJ623766 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis, based on protocols described for related anthracyclines.

Gene Disruption of a Glycosyltransferase (e.g., rhoG)

Objective: To confirm the function of a putative glycosyltransferase gene in this compound biosynthesis.

Methodology (based on Miyamoto et al., 2002): [2]

-

Vector Construction:

-

A DNA fragment containing the target gene (rhoG) is cloned from the genomic DNA of the producing Streptomyces strain.

-

An internal region of the gene is replaced with an antibiotic resistance cassette (e.g., apramycin resistance) via restriction digest and ligation.

-

The resulting gene disruption construct is cloned into a non-replicative E. coli-Streptomyces shuttle vector.

-

-

Protoplast Transformation:

-

Prepare protoplasts of the Streptomyces strain by treating mycelia with lysozyme.

-

Transform the protoplasts with the gene disruption plasmid using polyethylene glycol (PEG)-mediated transformation.

-

Plate the transformed protoplasts on a regeneration medium containing the selection antibiotic (e.g., apramycin).

-

-

Screening for Double Crossover Events:

-

Select transformants that are resistant to the selection antibiotic but sensitive to the antibiotic resistance marker on the vector backbone (if applicable), indicating a double crossover event has occurred.

-

-

Confirmation by PCR and Southern Blotting:

-

Confirm the gene disruption in the selected mutants by PCR using primers flanking the insertion site.

-

Further confirmation is achieved by Southern blot analysis of genomic DNA digested with appropriate restriction enzymes and probed with the target gene and the resistance cassette.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under production conditions.

-

Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to compare the metabolite profiles and identify the accumulation of any intermediates in the mutant.

-

Heterologous Expression of Biosynthetic Genes

Objective: To express a gene or a set of genes from the this compound biosynthetic cluster in a heterologous host to characterize their function.

Methodology:

-

Vector Construction:

-

Amplify the gene(s) of interest from the genomic DNA of the this compound producer.

-

Clone the amplified DNA fragment into a Streptomyces expression vector under the control of a strong, constitutive, or inducible promoter (e.g., ermEp*).

-

-

Transformation of Heterologous Host:

-

Introduce the expression plasmid into a suitable heterologous host strain, such as Streptomyces coelicolor or Streptomyces albus, via protoplast transformation or conjugation.

-

-

Cultivation and Metabolite Extraction:

-

Grow the transformed heterologous host under conditions that support antibiotic production.

-

Extract the metabolites from the culture as described in the previous protocol.

-

-

Analysis of Products:

-

Analyze the extracts using HPLC, liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy to identify the product(s) of the heterologously expressed gene(s).

-

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for determining the function of a gene in the this compound pathway.

Regulatory Cascade for Anthracycline Biosynthesis

Caption: A model for the regulatory cascade of this compound biosynthesis.

References

- 1. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and characterization of a glycosyltransferase gene involved in the biosynthesis of anthracycline antibiotic beta-rhodomycin from Streptomyces violaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Streptomyces griseus KJ623766: A Natural Producer of Two Anthracycline Cytotoxic Metabolites β- and γ-Rhodomycinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhodomycin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomycin A is a member of the anthracycline class of antibiotics, a group of natural products renowned for their potent anticancer properties. First isolated from Streptomyces purpurascens, this compound has garnered significant interest within the scientific community due to its distinct chemical architecture and promising biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a particular focus on its mechanism of action as a signaling pathway inhibitor. Detailed experimental protocols for key analytical and biological assays are also provided to facilitate further research and development.

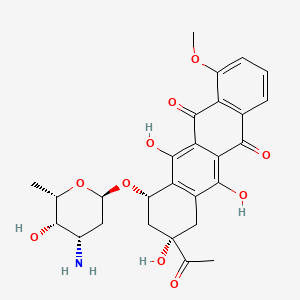

Chemical Structure and Identification

This compound possesses a tetracyclic aglycone core, characteristic of anthracyclines, glycosidically linked to two deoxy sugar moieties. The precise chemical identity of this compound is crucial for structure-activity relationship studies and drug design.

| Identifier | Value |

| Molecular Formula | C₃₆H₄₈N₂O₁₂[1] |

| IUPAC Name | (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione[1] |

| CAS Number | 23666-50-4[1] |

| Molecular Weight | 700.77 g/mol [2] |

| Canonical SMILES | CC[C@]1(C--INVALID-LINK--C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O">C@@HO[C@H]6C--INVALID-LINK--C)O">C@@HN(C)C)O[1] |

| InChI Key | NWPIUETWDSWOKV-ZUOHIMJMSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its pharmacokinetics and for the development of suitable drug delivery systems.

| Property | Value | Source |

| Melting Point | 185-190 °C | [3] |

| UV-Vis λmax (in Methanol) | 297 nm, 492-497 nm, 522-526 nm, 557-562 nm | [3] |

| FT-IR (KBr, cm⁻¹) | 3400-3300 (hydroxyl), 1740 (ketonic/ester carbonyl), 1600 (hydrogen-bonded carbonyl) | [3] |

| XLogP3 | 2.6 | [1] |

Biological Activity

This compound has demonstrated significant potential as both an antibacterial and an anticancer agent. Its biological activity is summarized below.

Anticancer Activity

This compound has been identified as a potent inhibitor of Src kinase, a non-receptor tyrosine kinase that is often overexpressed and activated in various cancers, playing a crucial role in tumor progression and metastasis.

| Cell Line | Assay | IC₅₀ / Effect | Reference |

| HeLa (Cervical Cancer) | Cytotoxicity | 8.8 µg/mL | [2] |

| Lung Cancer Cells (PC9, PC9/gef, A549, H1975) | Proliferation Assay | Dose-dependent suppression | [1] |

| Lung Cancer Cells (PC9, PC9/gef) | Colony Formation | Inhibition at low concentrations | [1] |

| Lung Cancer Cells | Migration and Invasion | Significant suppression | [1] |

| Lung Cancer Xenograft (in vivo) | Tumor Growth | Significant suppression | [1] |

Antibacterial Activity

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by targeting and modulating key signaling pathways involved in cell growth, survival, and metastasis. The primary target identified is the Src tyrosine kinase.

This compound inhibits the activity and expression of Src. This leads to the downstream suppression of Src-associated proteins including EGFR, STAT3, and FAK.[1] The inhibitory effect of this compound further propagates through multiple signaling cascades, including the PI3K, JNK, Paxillin, and p130cas pathways, ultimately leading to a reduction in cancer cell proliferation, migration, and invasion.[1]

Experimental Protocols

Extraction and Purification of Rhodomycins

This protocol is adapted from a method for isolating rhodomycin analogues from Streptomyces purpurascens.[3]

-

Extraction:

-

Harvest the mycelial cake from the fermentation broth by centrifugation.

-

Extract the mycelium with acetone.

-

Extract the spent broth with chloroform.

-

Concentrate the acetone extract to one-fourth of its original volume and re-extract with chloroform.

-

Combine the chloroform extracts and concentrate them.

-

Precipitate the crude antibiotic complex by adding an excess of petroleum ether (60-80°C).

-

-

Purification (Preparative Thin-Layer Chromatography):

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Spot the dissolved extract onto a preparative TLC plate (Silica gel 60 F₂₅₄).

-

Develop the plate using a solvent system of Chloroform:Methanol:25% aqueous NH₃ (85:14:1).

-

Air-dry the plate overnight.

-

Identify and scrape the separated bands (orange to red in color).

-

Elute the desired rhodomycin analogue from the silica gel using an appropriate solvent.

-

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is a general guideline for assessing the effect of this compound on the expression and phosphorylation of key signaling proteins.[1]

-

Cell Lysis:

-

Treat cultured cancer cells with desired concentrations of this compound for specified time points.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Src, p-Src, EGFR, p-EGFR, STAT3, p-STAT3, FAK, p-FAK, PI3K, JNK, Paxillin, p130cas, and a loading control like GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[2]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Cell Migration and Invasion (Transwell) Assays

These assays assess the ability of cancer cells to move and invade through a barrier, respectively.

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel or another extracellular matrix component. For migration assays, this coating is omitted.

-

Allow the coating to solidify.

-

-

Cell Seeding:

-

Harvest and resuspend cancer cells in a serum-free medium.

-

Seed the cells into the upper chamber of the Transwell insert.

-

Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.

-

-

Treatment and Incubation:

-

Add various concentrations of this compound to both the upper and lower chambers.

-

Incubate for a sufficient time to allow for cell migration or invasion (typically 12-48 hours).

-

-

Quantification:

-

Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope.

-

Clonogenic Assay

This assay determines the ability of a single cell to form a colony, a measure of its self-renewal and reproductive integrity.[1]

-

Cell Seeding:

-

Seed a low number of cancer cells into a 6-well plate or other suitable culture dish.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound.

-

-

Incubation:

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Change the medium as needed.

-

-

Staining and Counting:

-

Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment group relative to the control.

-

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer therapeutic. Its well-defined chemical structure and its ability to inhibit the Src signaling pathway provide a solid foundation for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and application of this potent anthracycline. Future studies should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound and on optimizing its therapeutic index for clinical applications.

References

- 1. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Rhodomycin A: A Technical Guide to its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomycin A, an anthracycline antibiotic produced by Streptomyces species, demonstrates notable activity against Gram-positive bacteria. This technical guide synthesizes the current understanding of its mechanism of action, drawing from available literature. The primary mode of antibacterial activity for this compound, and its analogues, is attributed to its interaction with bacterial DNA. While direct evidence for the inhibition of bacterial topoisomerases is not extensively documented for this compound itself, this is a well-established mechanism for the anthracycline class of antibiotics, suggesting a probable secondary mechanism. This document provides a summary of the available quantitative data, outlines relevant experimental methodologies, and presents visual representations of the proposed molecular interactions and experimental workflows.

Introduction

Anthracyclines are a clinically significant class of antibiotics and anticancer agents, originally identified for their potent antibacterial properties.[1] this compound, also known as β-Rhodomycin II, belongs to this family and is characterized by a tetracyclic aglycone structure linked to a daunosamine sugar moiety.[1][2] While its application has been largely overshadowed by other anthracyclines in chemotherapy, its antibacterial potential remains an area of interest, particularly in the context of rising antibiotic resistance. This guide focuses on the molecular mechanisms underpinning the antibacterial effects of this compound.

Antibacterial Spectrum and Efficacy

The antibacterial activity of Rhodomycin analogues has been primarily demonstrated against Gram-positive bacteria.[2] Quantitative data on the minimum inhibitory concentration (MIC) of this compound against a broad spectrum of bacteria is limited in the available literature. However, studies on closely related analogues provide insight into its potency.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Rhodomycin B | Bacillus subtilis | 2 | [2][3] |

| α2-Rhodomycin II | Bacillus subtilis | >20 | [2] |

Core Mechanism of Action: DNA Interaction

The primary mechanism of action for this compound in bacteria is believed to be its interaction with chromosomal DNA. This is supported by studies on rhodomycin-type anthracyclines, which show a direct correlation between their DNA binding constants and their antimicrobial activity against Bacillus subtilis.[4]

DNA Intercalation

This compound, like other anthracyclines, is thought to exert its effect by intercalating into the bacterial DNA. The planar aromatic structure of the rhodomycinone aglycone facilitates its insertion between the base pairs of the DNA double helix. This intercalation is a cooperative binding process and leads to several downstream consequences:

-

Inhibition of DNA Replication and Transcription: The presence of the intercalated drug distorts the DNA structure, creating a physical barrier that obstructs the progression of DNA and RNA polymerases. This effectively halts the synthesis of new DNA and RNA, leading to the cessation of cell growth and division.

-

Induction of DNA Damage: The interaction with DNA can lead to the generation of reactive oxygen species (ROS), which can cause single and double-strand breaks in the DNA.[1]

The proposed mechanism of DNA intercalation is depicted in the following diagram:

Caption: Proposed mechanism of this compound DNA intercalation and its consequences.

Potential Secondary Mechanism: Topoisomerase Inhibition

A hallmark of the anthracycline class of antibiotics is their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5] These enzymes are essential for managing DNA topology during replication, transcription, and chromosome segregation. While direct experimental evidence for this compound's inhibition of these enzymes in bacteria is not prominent in the literature, it is a highly probable secondary mechanism of action.

Anthracyclines typically act as topoisomerase poisons. They stabilize the transient covalent complex formed between the topoisomerase and the cleaved DNA strand. This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.

The hypothetical pathway for topoisomerase inhibition is illustrated below:

Caption: Hypothetical inhibition of bacterial topoisomerase II by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are scarce. The following are generalized methodologies for key experiments relevant to its proposed mechanisms of action, based on studies of other anthracyclines.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

DNA Binding Analysis via Spectrophotometric Titration

The interaction of this compound with DNA can be quantified by monitoring changes in its UV-visible absorption spectrum upon titration with DNA.

-

Preparation of Solutions: A solution of this compound of known concentration is prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0). A stock solution of calf thymus DNA is also prepared in the same buffer.

-

Spectrophotometric Titration: The absorption spectrum of the this compound solution is recorded. Aliquots of the DNA stock solution are then incrementally added to the this compound solution, and the spectrum is recorded after each addition.

-

Data Analysis: The changes in absorbance at a specific wavelength (typically the maximum absorbance of the drug) are plotted against the DNA concentration. The binding constant (K) and the number of binding sites can be determined by fitting the data to appropriate binding models, such as the Scatchard equation.

Topoisomerase Inhibition Assay (Gyrase Supercoiling Assay)

This assay determines the ability of this compound to inhibit the supercoiling activity of DNA gyrase.

-

Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase, ATP, and a suitable buffer.

-

Inhibition: this compound at various concentrations is added to the reaction mixture and incubated.

-

Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

-

Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to a control without the inhibitor.

The general workflow for a topoisomerase inhibition assay is as follows:

Caption: General workflow for a DNA gyrase supercoiling inhibition assay.

Conclusion

The antibacterial mechanism of this compound is primarily centered on its ability to interact with and disrupt the function of bacterial DNA. Evidence points to DNA intercalation as a key process, leading to the inhibition of essential cellular processes like replication and transcription. While direct evidence is limited, its classification as an anthracycline strongly suggests that inhibition of bacterial topoisomerases is a likely and significant secondary mechanism of action. Further research is required to fully elucidate the antibacterial spectrum of this compound and to definitively characterize its interaction with bacterial topoisomerases. Such studies would be invaluable for assessing its potential as a therapeutic agent in an era of increasing antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction of anthracycline antibiotics with biopolymers: comparative studies of DNA binding and antimicrobial activity of rhodomycin-type anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

A Technical Guide to the Biological Activities of Rhodomycin A and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Rhodomycin A and its analogues, a class of anthracycline antibiotics with promising therapeutic potential. This document summarizes key quantitative data, details experimental protocols for assessing biological activity, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

Rhodomycins are a group of anthracycline antibiotics produced by various Streptomyces species, such as Streptomyces purpurascens.[1][2][3] These compounds are characterized by a tetracyclic aglycone core linked to one or more deoxy sugars. This compound and its analogues have garnered significant interest in the scientific community due to their potent anticancer and antibacterial properties.[1] This guide aims to provide a comprehensive resource for researchers and drug development professionals working with or interested in this class of compounds.

Anticancer Activity

This compound and its analogues exhibit significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action in cancer cells involves the inhibition of key signaling pathways that control cell proliferation, survival, migration, and invasion.

Quantitative Anticancer Activity Data

The cytotoxic activity of this compound and its analogues has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | PC9 (Lung Adenocarcinoma) | ~0.01-0.1 (time-dependent) | [4] |

| This compound | PC9/gef (Gefitinib-resistant Lung Adenocarcinoma) | ~0.01-0.1 (time-dependent) | [4] |

| This compound | A549 (Lung Adenocarcinoma) | ~0.1-1.0 (time-dependent) | [4] |

| This compound | H1975 (Lung Adenocarcinoma) | ~0.01-0.1 (time-dependent) | [4] |

| This compound | BEAS2B (Non-tumoral lung) | 0.073 - 1.02 (time-dependent) | [4] |

| α2-Rhodomycin II | HeLa (Cervical Cancer) | 8.8 µg/mL | [1][2] |

| Rhodomycin B | HeLa (Cervical Cancer) | 8.8 µg/mL | [1][2] |

| Obelmycin | HeLa (Cervical Cancer) | 8.8 µg/mL | [1][2] |

Signaling Pathways in Cancer

This compound has been shown to suppress lung cancer cell progression by targeting Src-related signaling pathways. It reduces the activity and expression of Src and its associated proteins, including EGFR, STAT3, and FAK.[4]

Caption: this compound inhibits Src, leading to downstream effects on cancer cell processes.

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound or analogues

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete culture medium.[7]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.[7]

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).[4]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[5]

-

Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis can be assessed by flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI).

Materials:

-

6-well plates or culture tubes

-

Cancer cell lines

-

Complete culture medium

-

This compound or analogues

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Seed cells and treat with the test compounds as for the MTT assay.

-

Harvest both adherent and suspension cells. For adherent cells, use trypsin and collect the supernatant containing detached cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[8]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Due to the autofluorescence of anthracyclines, proper compensation and controls are critical.[9][10]

Antibacterial Activity

Rhodomycin analogues have demonstrated notable activity against Gram-positive bacteria.

Quantitative Antibacterial Activity Data

The antibacterial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound | Bacteria | MIC (µg/mL) | Reference |

| Rhodomycin B | Bacillus subtilis | 2 | [1][2] |

| α2-Rhodomycin II | Bacillus subtilis | >2 | [1][2] |

| Obelmycin | Bacillus subtilis | >2 | [1][2] |

Experimental Protocol for Antibacterial Activity

This method is used to determine the MIC of a compound against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Rhodomycin analogues

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin solution (optional, as a growth indicator)[11]

Protocol:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[12]

-

Add the bacterial suspension to each well containing the compound dilutions.

-

Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[13]

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[14] Optionally, a growth indicator like resazurin can be added to aid in the visualization of bacterial growth.[11]

Experimental Workflow: From Isolation to Bioactivity

The discovery and evaluation of new Rhodomycin analogues from natural sources typically follow a standardized workflow.

Caption: A typical workflow for the discovery of bioactive Rhodomycin analogues.

Conclusion

This compound and its analogues represent a promising class of natural products with significant potential for the development of new anticancer and antibacterial agents. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and experimental processes. Further research into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 9. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Rhodomycin A: A Technical Overview of its Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rhodomycin A, an anthracycline antibiotic. The document details its physicochemical properties, outlines common experimental protocols for its isolation and characterization, and describes its known mechanism of action within cellular signaling pathways.

Core Physicochemical Properties

This compound is a member of the anthracycline family of natural products, which are known for their distinctive red or orange coloration and significant biological activities, including antibacterial and antitumor properties.[1] First identified by H. Brockmann in 1963, the rhodomycins are aromatic polyketides produced by various species of Streptomyces, such as Streptomyces purpurascens.[1][2]

The fundamental structure of these compounds is characterized by a 7,8,9,10-tetrahydrotetracene-5,12-quinone backbone, with structural diversity arising from different sugar moieties attached to the aglycone.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C36H48N2O12 | PubChem CID 9896436[2] |

| Molecular Weight | 700.8 g/mol | PubChem CID 9896436[2] |

| IUPAC Name | (7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | PubChem CID 9896436[2] |

| CAS Number | 23666-50-4 | PubChem CID 9896436[2] |

Experimental Protocols

The following sections describe generalized methodologies for the isolation, purification, and characterization of this compound and its analogues from bacterial cultures. These protocols are based on established procedures for rhodomycin analogues produced by Streptomyces purpurascens.[1][3][4]

Isolation and Purification of this compound

A common method for obtaining this compound involves its extraction from a liquid culture of a producing Streptomyces strain.

-

Cultivation : The Streptomyces isolate is grown in a suitable liquid medium to encourage the production of secondary metabolites, including rhodomycins.

-

Extraction : The crude antibiotic complex is typically extracted from the culture using a solvent such as ethyl acetate.[1][3][4]

-

Purification : The crude extract, which contains a mixture of rhodomycin analogues, is then subjected to purification. Preparative Thin Layer Chromatography (TLC) is a method used to separate the different fractions.[1][3][4]

Characterization of this compound

Following purification, the identity and structure of the compound are confirmed using various analytical techniques.

-

Spectroscopic Analysis : UV-visible and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to establish the identity of the purified compounds by comparing their spectra with published data.[1][4]

-

Hydrolysis and Component Analysis : Acid hydrolysis can be used to break down the rhodomycin molecule into its aglycone and sugar components. Subsequent analysis of these components by TLC can help in identifying the specific rhodomycin analogue.[1]

Biological Activity and Signaling Pathways

This compound has been identified as a potent compound in the context of cancer cell progression, specifically in lung cancer. Research has shown that it can act as a novel Src-targeted compound.[5]

The inhibitory effects of this compound on lung cancer progression are believed to occur through the suppression of multiple Src-related signaling pathways.[5] These pathways include PI3K, JNK, Paxillin, and p130cas.[5] Furthermore, this compound has been observed to reduce the activity and expression of Src and its associated proteins, such as EGFR, STAT3, and FAK, in a dose-dependent manner.[5]

Below is a diagram illustrating the inhibitory effect of this compound on the Src-related signaling pathways.

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C36H48N2O12 | CID 9896436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Rhodomycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodomycin A, a member of the anthracycline class of antibiotics, exhibits notable antibacterial activity, primarily directed against Gram-positive bacteria. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its antibacterial spectrum, mechanism of action, and the experimental methodologies used for its evaluation. While specific quantitative data for this compound is limited, this document extrapolates information from closely related analogues, particularly Rhodomycin B, to present a cohesive understanding of its potential as an antibacterial agent. This guide also includes detailed experimental protocols and a conceptual visualization of its mechanism of action to aid researchers in the fields of microbiology and drug development.

Introduction

Anthracyclines, a class of natural products primarily produced by Streptomyces species, are well-established as potent anticancer agents.[1] However, their initial discovery was rooted in their antibacterial properties.[1] this compound belongs to this important class of compounds and has been isolated from various Streptomyces species, including Streptomyces purpurascens. This document aims to provide a detailed technical overview of the antibacterial properties of this compound, focusing on its spectrum of activity and the underlying molecular mechanisms.

Antibacterial Spectrum of Rhodomycin Analogues

Direct and extensive quantitative data on the antibacterial spectrum of this compound is not widely available in peer-reviewed literature. However, studies on closely related rhodomycin analogues, particularly Rhodomycin B isolated from Streptomyces purpurascens, provide significant insights into the expected activity of this compound.

Research has demonstrated that rhodomycins are active against Gram-positive bacteria.[2][3] One study reported a Minimum Inhibitory Concentration (MIC) of 2 μg/ml for Rhodomycin B against Bacillus subtilis.[2][4] The antibacterial activity of various rhodomycin-containing fractions has also been tested against other bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, although specific MIC values for individual rhodomycin compounds against this broader range of organisms were not provided.[2] Generally, Rhodomycin B has shown activity against Gram-positive bacteria with weaker effects on Gram-negative bacteria and fungi.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Rhodomycin B Against a Representative Gram-Positive Bacterium

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Bacillus subtilis | Not Specified | 2 | [2][3][4] |

Mechanism of Antibacterial Action

The antibacterial mechanism of this compound is believed to be consistent with that of other anthracyclines. The primary mode of action involves the inhibition of nucleic acid synthesis through two main pathways:

-

DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby obstructing the processes of DNA replication and transcription.

-

Inhibition of Topoisomerase II: Anthracyclines can form a stable ternary complex with DNA and topoisomerase II, an essential enzyme that resolves DNA tangles during replication. By trapping this complex, the enzyme is prevented from re-ligating the DNA strands, leading to double-strand breaks and ultimately, cell death.

This dual mechanism effectively halts bacterial proliferation by disrupting the fundamental processes of DNA and RNA synthesis.

Signaling Pathway of Anthracycline Antibacterial Action

The following diagram illustrates the proposed mechanism of action of this compound at a molecular level within a bacterial cell.

Caption: Proposed mechanism of this compound antibacterial action.

Experimental Protocols

The determination of the antibacterial spectrum of a compound relies on standardized and reproducible experimental protocols. The most common methods cited in the context of rhodomycin activity are the agar well diffusion method and the broth dilution method for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

Objective: To determine the susceptibility of a bacterial strain to a test compound by measuring the zone of growth inhibition.

Materials:

-

Test bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

Sterile swabs

-

Sterile cork borer or pipette tips

-

This compound solution of known concentration (e.g., 1 mg/mL in a suitable solvent)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (solvent used to dissolve this compound)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth.

-

Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Plate Inoculation:

-

Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.

-

-

Well Preparation and Sample Addition:

-

Allow the inoculated plate to dry for a few minutes.

-

Using a sterile cork borer (e.g., 6 mm diameter), create wells in the agar.

-

Carefully pipette a fixed volume (e.g., 50 µL) of the this compound solution, positive control, and negative control into separate wells.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

Measure the diameter of the zone of complete growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

-

Broth Dilution Method for MIC Determination

This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Materials:

-

Test bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

This compound stock solution of known concentration

-

Sterile diluent (e.g., CAMHB)

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described in the agar well diffusion method, standardized to a 0.5 McFarland turbidity.

-

Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation of Microtiter Plate:

-

Add the diluted bacterial inoculum to each well containing the this compound dilutions.

-

Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of growth compared to the positive control.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the antibacterial spectrum of a compound like this compound.

Caption: General workflow for antibacterial susceptibility testing.

Conclusion and Future Directions

This compound, as an anthracycline antibiotic, holds promise as an antibacterial agent, particularly against Gram-positive bacteria. While direct quantitative data for this compound is scarce, evidence from its analogue, Rhodomycin B, suggests potent activity. The established mechanism of action for anthracyclines, involving DNA intercalation and topoisomerase II inhibition, provides a solid foundation for understanding its antibacterial effects.

For drug development professionals and researchers, further investigation is warranted to fully characterize the antibacterial spectrum of this compound. Future studies should focus on:

-

Comprehensive MIC testing: Determining the MIC values of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

-

Mechanism of action studies in bacteria: Confirming and elaborating on the specific molecular interactions of this compound with bacterial DNA and topoisomerases.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of bacterial infection.

A more detailed understanding of the antibacterial properties of this compound will be crucial in assessing its potential for development as a therapeutic agent to combat bacterial infections.

References

- 1. Isolation and structure of a new epsilon-rhodomycin compound produced by a Streptomyces species HPL Y-11472 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Rhodomycin A from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomycin A is a member of the anthracycline class of antibiotics, a group of potent anti-cancer agents. Produced by various species of Streptomyces, this compound serves as a crucial precursor in the biosynthesis of other commercially significant anthracyclines. The effective extraction and purification of this compound from bacterial cultures are pivotal for research into its biological activities and for the development of novel chemotherapeutic drugs. These application notes provide a comprehensive overview and detailed protocols for the cultivation of Streptomyces, followed by the extraction, purification, and preliminary characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data derived from established protocols for the production and extraction of Rhodomycin and its analogues.

Table 1: Optimal Culture Conditions for Rhodomycin Production by Streptomyces sp.

| Parameter | Optimal Value/Condition | Reference(s) |

| Producing Strain | Streptomyces purpurascens | [1][2] |

| Culture Medium | Glucose Soybean Meal (GS) Broth or ISP-2 Medium | [3][4] |

| pH | 7.0 - 7.5 | [4] |

| Temperature | 28 - 35°C | [4] |

| Incubation Period | 7 - 10 days | [1] |

| Agitation | 150 - 200 rpm | [5] |

Table 2: this compound Extraction and Purification Parameters

| Parameter | Value/Condition | Reference(s) |

| Extraction | ||

| Solvent | Ethyl Acetate | [1][2] |

| Solvent to Broth Ratio | 1:1 (v/v) | [3] |

| Extraction Repetitions | 2-3 times | [3] |

| Purification - TLC | ||

| Stationary Phase | Silica Gel 60 F254 | [1] |

| Mobile Phase | Chloroform:Methanol:25% Aqueous NH₃ (85:14:1) | [1] |

| Purification - Column Chromatography | ||

| Stationary Phase | Silica Gel (100-200 mesh) | [3] |

| Mobile Phase (Gradient) | Chloroform and Methanol | [3][5] |

| Biological Activity | ||

| MIC of Rhodomycin B vs. B. subtilis | 2 µg/ml | [1][2][6] |

| IC₅₀ of Rhodomycin B vs. HeLa cells | 8.8 µg/ml | [1][2][6] |

Experimental Protocols

Protocol 1: Cultivation of Streptomyces purpurascens for this compound Production

This protocol outlines the steps for the cultivation of Streptomyces purpurascens in a liquid medium to promote the production of this compound.

Materials:

-

Streptomyces purpurascens culture

-

Yeast Extract-Malt Extract (YEME) Agar slants

-

Glucose Soybean Meal (GS) Broth (10 g/L glucose, 10 g/L soybean meal, 10 g/L NaCl, 1 g/L CaCO₃)

-

Sterile baffled Erlenmeyer flasks (250 mL and 2 L)

-

Incubator shaker

Procedure:

-

Inoculum Preparation:

-

Aseptically inoculate a YEME agar slant with S. purpurascens.

-

Incubate at 28°C for 7-10 days, or until sporulation is observed.

-

Prepare a seed culture by inoculating a 250 mL baffled flask containing 50 mL of GS broth with a loopful of spores from the agar slant.

-

Incubate the seed culture at 28°C with shaking at 150 rpm for 48 hours.[1]

-

-

Production Culture:

-

Inoculate a 2 L baffled flask containing 1 L of GS broth with the 50 mL seed culture (5% v/v).

-

Incubate the production culture at 28°C with shaking at 200 rpm for 7-10 days.[5]

-

Monitor the culture daily for growth and the appearance of a characteristic red-orange pigmentation, indicative of Rhodomycin production.

-

Protocol 2: Extraction and Purification of this compound

This protocol details the extraction of the crude this compound from the culture broth and its subsequent purification using column chromatography.

Materials:

-

S. purpurascens culture broth from Protocol 1

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel (100-200 mesh) for column chromatography

-

Glass chromatography column

-

Chloroform

-

Methanol

-

TLC plates (Silica Gel 60 F254)

-

Developing chamber

-

UV lamp

Procedure:

-

Crude Extract Preparation:

-

Centrifuge the culture broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.

-

Combine the mycelium and supernatant and extract three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

-

Concentrate the dried organic phase to dryness using a rotary evaporator to obtain the crude red-pigmented extract.

-

-

Column Chromatography Purification:

-

Prepare a silica gel slurry (100-200 mesh) in chloroform and pack it into a glass chromatography column.

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 9:1, 7:3, 1:1 chloroform:methanol).[3]

-

Collect fractions of the eluate and monitor the separation of the red-pigmented bands.

-

-

TLC Analysis of Fractions:

-

Spot the collected fractions onto a TLC plate.

-

Develop the TLC plate in a chamber with a mobile phase of Chloroform:Methanol:25% Aqueous NH₃ (85:14:1 v/v/v).[1]

-

Visualize the separated compounds under a UV lamp.

-

Pool the fractions containing the purified this compound based on the TLC profile.

-

-

Final Product:

-

Evaporate the solvent from the pooled fractions to obtain the purified this compound.

-

Store the purified compound at -20°C in the dark.

-

Visualizations

Caption: Workflow for this compound extraction.

Caption: Troubleshooting common extraction issues.

References

- 1. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodomycin analogues from Streptomyces purpurascens: isolation, characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

Application Note: High-Resolution Purification of Rhodomycin A using Preparative Thin-Layer Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomycin A, a member of the anthracycline class of antibiotics, is a secondary metabolite produced by various Streptomyces species.[1] Anthracyclines are potent cytostatic agents and are of significant interest in drug development due to their antineoplastic properties. The isolation and purification of specific rhodomycin analogues, such as this compound, from complex fermentation broths is a critical step for further pharmacological investigation. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and efficient method for the preparative purification of these compounds. This application note provides a detailed protocol for the purification of this compound and its analogues from a crude extract using preparative TLC.

Key Experimental Workflow

The overall workflow for the purification of this compound using preparative TLC is depicted below. This process begins with the extraction of the crude product from the source, followed by chromatographic separation, visualization, and subsequent elution of the purified compounds.

Caption: Workflow for the purification of Rhodomycin analogues.

Experimental Protocols

This section provides detailed methodologies for the preparative TLC purification of this compound and its analogues.

1. Materials and Reagents

-

Stationary Phase: Preparative Silica gel 60 F254 TLC plates (e.g., Merck, Cat # 1.05554.0007).[1]

-

Mobile Phase Components:

-

Chloroform (CHCl₃), analytical grade.

-

Methanol (MeOH), analytical grade.

-

Aqueous Ammonia (25% NH₃).

-

-

Extraction Solvent: Ethyl acetate, analytical grade.[1]

-

Elution Solvent: Methanol, analytical grade.[1]

-

Visualization:

-

Visible light (for colored compounds).

-

UV lamp (254 nm and 366 nm).

-

0.5% Ethanolic Magnesium Acetate solution (for aglycone identification).[1]

-

-

Apparatus:

-

Preparative TLC developing chamber.

-

Capillary tubes or micropipette for spotting.

-

Spatula or razor blade for scraping.

-

Glass columns or funnels for elution.

-

Glass wool or fritted disc.

-

Rotary evaporator.

-

2. Crude Extract Preparation

-

Cultivate a Rhodomycin-producing Streptomyces strain (e.g., S. purpurascens) in a suitable liquid medium.[1]

-

After the fermentation period, harvest the cell biomass by centrifugation or filtration.

-

Extract the antibiotic complex from the cell mass using ethyl acetate.[1]

-

Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to obtain a crude, colored residue.

-

Resuspend the dry crude extract in a minimal volume of methanol for application to the TLC plate.[1]

3. Preparative Thin-Layer Chromatography

-

Mobile Phase Preparation: Prepare the mobile phase by mixing Chloroform, methanol, and 25% aqueous ammonia in a ratio of 85:14:1 (v/v/v).[1]

-

Chamber Saturation: Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5-1.0 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid in solvent vapor saturation. Close the chamber and allow it to equilibrate for at least 30 minutes.

-

Sample Application: Using a capillary tube or micropipette, carefully apply the concentrated crude extract as a thin, uniform band across the origin line (approximately 1.5-2.0 cm from the bottom edge) of the preparative TLC plate. Ensure the band is as narrow as possible to maximize resolution. Allow the spotting solvent to evaporate completely between applications.

-

Chromatographic Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate.

-

Plate Removal and Drying: Once the solvent front has reached approximately 1-2 cm from the top edge of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood overnight to remove all traces of the mobile phase solvents.[1]

4. Visualization and Band Elution

-

Visualization: Rhodomycin and its analogues are naturally colored (orange to red), allowing for direct visualization of the separated bands under visible light.[1] For compounds with lower concentrations or for quality control, the plate can also be observed under UV light (254 nm), where UV-active compounds will appear as dark spots.[2]

-

Band Identification: Identify and mark the desired bands corresponding to this compound or other analogues of interest. In a reported separation of rhodomycin analogues, seven well-separated bands were observed.[1]

-

Band Scraping: Using a clean spatula or razor blade, carefully scrape the silica gel of the identified band from the glass plate onto a clean piece of weighing paper.

-

Elution:

-

Pack a small glass column or a funnel with a fritted disc or a glass wool plug.

-

Transfer the scraped silica gel into the column/funnel.

-

Slowly pass an appropriate elution solvent, such as methanol, through the silica gel to elute the compound.[1] Collect the colored eluate in a clean flask.

-

Continue adding the elution solvent until the silica gel and the eluate are colorless.

-

-